molecular formula C5H13N3O2 B12853905 1,3-Bis(2-hydroxyethyl)guanidine

1,3-Bis(2-hydroxyethyl)guanidine

Cat. No.: B12853905
M. Wt: 147.18 g/mol
InChI Key: FJMUWLBKJKZIJK-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of two hydroxyethyl groups attached to the guanidine core, making it a valuable scaffold in organic synthesis and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-hydroxyethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of ethylenediamine with cyanamide under basic conditions, followed by hydrolysis to yield the desired product. Another approach involves the use of thiourea derivatives as guanidylating agents, which react with ethylenediamine to form the compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-catalyzed guanidylation reactions has been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxyethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2-hydroxyethyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxyethyl)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyethyl groups enhance its solubility and facilitate interactions with biological molecules. The guanidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-hydroxyethyl)guanidine is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity. This makes it a valuable compound in various applications, particularly in biological and industrial contexts .

Properties

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

IUPAC Name

1,2-bis(2-hydroxyethyl)guanidine

InChI

InChI=1S/C5H13N3O2/c6-5(7-1-3-9)8-2-4-10/h9-10H,1-4H2,(H3,6,7,8)

InChI Key

FJMUWLBKJKZIJK-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=NCCO)N

Origin of Product

United States

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